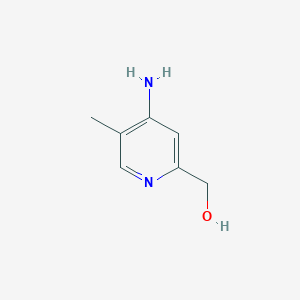

4-Amino-5-methylpyridine-2-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

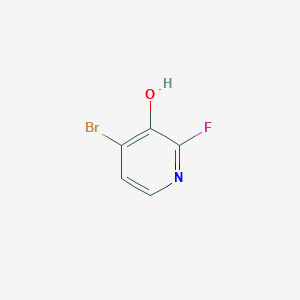

4-Amino-5-methylpyridine-2-methanol is a pyridine derivative that is significantly alkaline . Its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of 4-Amino-5-methylpyridine-2-methanol can start from 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .Molecular Structure Analysis

The molecular weight of 4-Amino-5-methylpyridine-2-methanol is 138.17 . The IUPAC name is (4-amino-5-methylpyridin-2-yl)methanol .Chemical Reactions Analysis

The alcoholic hydroxyl group of 4-Amino-5-methylpyridine-2-methanol can undergo corresponding nucleophilic substitution reactions under alkaline conditions .Physical And Chemical Properties Analysis

4-Amino-5-methylpyridine-2-methanol is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Nonlinear Optical Applications

4-Amino-5-methylpyridine-2-methanol and similar pyridine-based molecules are commonly used for third-order nonlinear optical (NLO) applications . These applications mainly examine both nonlinear refraction (NLR) and nonlinear absorption (NLA) . The actual part and theoretical part of 3rd order NLO susceptibility are essential for optical switching applications .

Synthesis of Organic Crystals

The compound is used in the synthesis of organic crystals . Organic molecules containing conjugate systems show remarkably enhanced electronic NLO polarization response than inorganic materials . The overlap of π-orbitals in acid molecule leads to delocalization of intermolecular charge distribution .

Preparation of 2-Methyl-Pyridin-4-ol Nitrate

4-Amino-2-methylpyridine is used to prepare 2-methyl-pyridin-4-ol nitrate at 20°C . This compound could have potential applications in various chemical reactions and processes.

Ligand for Copper (II) Complexes

2-Amino-4-methylpyridine acts as a ligand and forms methoxo-bridged copper (II) complexes . These complexes could be used in various chemical reactions and processes.

Synthesis of 2-Amino-4-Methylpyridinium 2-Hydroxybenzoate

2-Amino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . This compound could have potential applications in various chemical reactions and processes.

Thermal Characteristics Analysis

The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) . This could provide valuable information about the stability and decomposition of the compound under different temperature conditions.

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .

Mode of Action

It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .

Result of Action

It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 4-Amino-5-methylpyridine-2-methanol are not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase . This suggests potential applications in the development of new therapeutic strategies for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Propriétés

IUPAC Name |

(4-amino-5-methylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYUWQILBWTDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N=C1)CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylpyridine-2-methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.